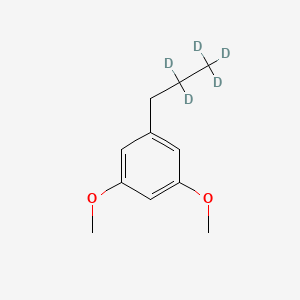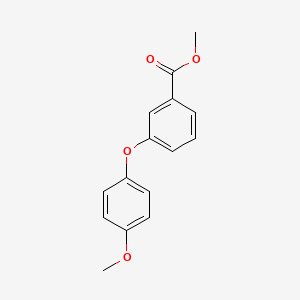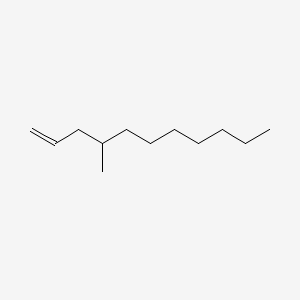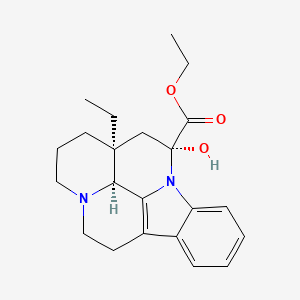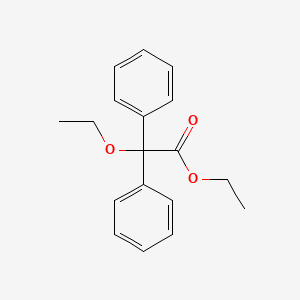
(S)-Clenbuterol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Clenbuterol hydrochloride is a chiral compound that belongs to the class of β2-adrenergic agonists. It is commonly used for its bronchodilator and muscle relaxant properties. The compound is often utilized in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, it has gained attention for its potential use in enhancing athletic performance and muscle growth.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Clenbuterol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate aromatic amine.
Nitration: The aromatic amine undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Cyclization: The amine group undergoes cyclization to form the desired heterocyclic structure.
Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-Clenbuterol is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps as mentioned above. The process is optimized for high yield and purity, often employing advanced techniques such as chromatography for enantiomeric separation and purification.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Clenbuterol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of (S)-Clenbuterol, such as its oxides, reduced amines, and substituted aromatic compounds.
Applications De Recherche Scientifique
(S)-Clenbuterol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of chiral separation and enantioselective synthesis.
Biology: The compound is studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Research focuses on its therapeutic potential in treating respiratory diseases and its anabolic effects on muscle tissue.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
Mécanisme D'action
(S)-Clenbuterol hydrochloride exerts its effects by binding to β2-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in the relaxation of smooth muscle in the airways, bronchodilation, and enhanced muscle growth. The compound also influences metabolic pathways, promoting lipolysis and increasing basal metabolic rate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Salbutamol: Another β2-adrenergic agonist used for bronchodilation.
Terbutaline: Similar in function, used for asthma and COPD.
Formoterol: A long-acting β2-adrenergic agonist with similar applications.
Uniqueness
(S)-Clenbuterol hydrochloride is unique due to its high selectivity for β2-adrenergic receptors and its potent anabolic effects. Unlike some other β2-adrenergic agonists, it has a longer duration of action and a more pronounced effect on muscle growth, making it a compound of interest in both medical and athletic contexts.
Propriétés
Numéro CAS |
50310-83-3 |
|---|---|
Formule moléculaire |
C12H19Cl3N2O |
Poids moléculaire |
313.6 g/mol |
Nom IUPAC |
(1S)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/t10-;/m1./s1 |
Clé InChI |
OPXKTCUYRHXSBK-HNCPQSOCSA-N |
SMILES isomérique |
CC(C)(C)NC[C@H](C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |
SMILES canonique |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


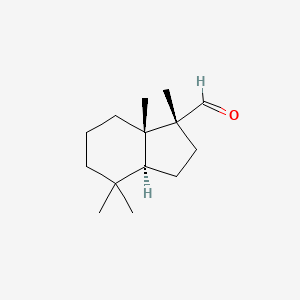
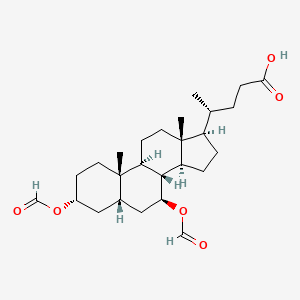
![hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13417063.png)
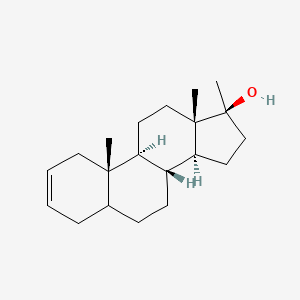
![2,2'-Bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B13417074.png)
![2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate](/img/structure/B13417075.png)
